1-Cyclopropyl-4-nitrosopiperazine

Nitrosamine Drug Substance-Related Impurity Structural elucidation Pharmaceutical impurity profiling

1-Cyclopropyl-4-nitrosopiperazine (CAS 2703774-33-6) is a small-molecule N-nitrosamine belonging to the N-nitrosopiperazine class, which is recognized as a structural cohort of concern under ICH M7 due to established carcinogenic potency. The compound bears a cyclopropyl substituent directly bonded to the N1 atom of the piperazine ring, with the nitroso group occupying the N4 position.

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Cat. No. B13492904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-4-nitrosopiperazine
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESC1CC1N2CCN(CC2)N=O
InChIInChI=1S/C7H13N3O/c11-8-10-5-3-9(4-6-10)7-1-2-7/h7H,1-6H2
InChIKeyGQGAYGXLSPDXOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-4-nitrosopiperazine as a Critical Nitrosamine Reference Standard for Genotoxic Impurity Control


1-Cyclopropyl-4-nitrosopiperazine (CAS 2703774-33-6) is a small-molecule N-nitrosamine belonging to the N-nitrosopiperazine class, which is recognized as a structural cohort of concern under ICH M7 due to established carcinogenic potency . The compound bears a cyclopropyl substituent directly bonded to the N1 atom of the piperazine ring, with the nitroso group occupying the N4 position. This direct N-cyclopropyl architecture is distinct from the more frequently encountered cyclopropylcarbonyl-linked nitrosopiperazine impurity associated with Olaparib (CAS 2742659-60-3), and the difference in the electronic and steric environment at the non-nitrosated nitrogen has implications for both carcinogenic potency categorization and analytical method specificity .

Why Regulators and Analytical Laboratories Cannot Substitute 1-Cyclopropyl-4-nitrosopiperazine with Other N-Nitrosopiperazine Standards


The N-nitrosopiperazine class exhibits a broad range of carcinogenic potencies, with TD50 values spanning from 0.038 mg/kg/day for 1,4-dinitrosopiperazine to 8.78 mg/kg/day for unsubstituted N-nitrosopiperazine, and corresponding Acceptable Intake (AI) limits ranging from 18 ng/day to 400 ng/day depending on substitution pattern . The FDA and EMA explicitly recognize 1-cyclopentyl-4-nitrosopiperazine and 1-methyl-4-nitrosopiperazine as distinct entries in regulatory AI tables, each assigned a CPCA Potency Category 3 with a 400 ng/day AI limit, yet regulators have cautioned against extrapolating class-based AI values across all N-substituted nitrosopiperazines without considering the specific electronic and steric properties of each substituent . For 1-cyclopropyl-4-nitrosopiperazine, the cyclopropyl group introduces unique α-hydroxylation competition and altered diazonium ion stability compared to alkyl or cycloalkyl substituents, meaning that neither a class-default AI of 150 ng/day (Dobo 2022 Structural Group 10) nor a surrogate AI of 400 ng/day can be adopted without compound-specific structural justification .

Quantitative Differentiation Evidence for 1-Cyclopropyl-4-nitrosopiperazine Relative to In-Class Comparators


Structural Differentiation from the Common Olaparib Cyclopropylcarbonyl-Nitrosopiperazine Impurity

1-Cyclopropyl-4-nitrosopiperazine (C7H13N3O, MW 155.2) bears the cyclopropyl group directly on the piperazine N1, whereas the frequently encountered Olaparib-related impurity cyclopropyl(4-nitrosopiperazin-1-yl)methanone (C8H13N3O2, MW 183.21) contains a carbonyl linker between the cyclopropyl and piperazine moieties . This structural difference means the target compound cannot be misidentified as the Olaparib impurity in LC–MS/MS or GC–MS methods; the mass difference of 28.01 Da (Δ = CO) and distinct fragmentation patterns provide unambiguous chromatographic separation and mass spectrometric differentiation .

Nitrosamine Drug Substance-Related Impurity Structural elucidation Pharmaceutical impurity profiling

Predicted Carcinogenic Potency Categorization vs. Established N-Nitrosopiperazine Class AI Values

Under the CPCA framework adopted by the FDA, EMA, and TGA, N-nitrosopiperazines with one α-hydrogen at the N-nitroso carbon generally fall into Potency Category 3 (AI = 400 ng/day) or Category 4 (AI = 1500 ng/day) depending on deactivating features . The N-nitrosopiperazine structural group (Dobo 2022 Group 10) has a class-based AI of 153 ng/day derived from the lowest robust TD50 in the group (1,2,6-trimethyl-4-nitrosopiperazine, TD50 ~ 0.14 mg/kg/day), but this class value represents a worst-case conservative floor . The closest regulatory precedent for 1-cyclopropyl-4-nitrosopiperazine is 1-cyclopentyl-4-nitrosopiperazine, which has received an FDA-assigned AI of 400 ng/day (CPCA Category 3) as of September 2024 . The structurally similar 1-methyl-4-nitrosopiperazine also carries an AI of 400 ng/day under CPCA, revised upward from an earlier EMA read-across limit of 26.5 ng/day that was based on NDEA surrogate .

Carcinogenic Potency Categorization Approach Acceptable Intake Regulatory toxicology

Mutagenic Alkylation Mechanism of Cyclopropyl-Nitroso Compounds vs. Linear Alkyl and Cycloalkyl Nitrosopiperazines

Wiessler and Pool (1984) demonstrated that N-cyclopropyl-N-nitroso compounds generate alkylating species via a diazonium ion intermediate rather than a free carbocation during mutagenesis, a mechanistic pathway that differs fundamentally from that of acyclic alkyl nitrosamines such as NDMA and NDEA, which produce free carbocations capable of indiscriminate DNA alkylation . This constrained alkylation mechanism is hypothesized to produce a narrower spectrum of DNA adducts with potentially reduced mutagenic potency per adduct formed. In contrast, 1-cyclopentyl-4-nitrosopiperazine (CPNP), a close structural comparator, has been experimentally confirmed as a potent mutagen in both the Enhanced Ames Test (mutagenic at 1500 µg/plate across TA98, TA100, TA1535, TA1537, and WP2 uvrA strains) and in mammalian TK6 and CHO-K1 cell gene mutation assays (up to 6.71-fold induction over vehicle control) . The cyclopropyl analog is expected to exhibit a distinct potency profile due to the higher ring strain (cyclopropane = 27.5 kcal/mol vs. cyclopentane ~ 6.5 kcal/mol) and altered metabolic α-hydroxylation kinetics, though direct head-to-head mutagenicity data for the target compound are not yet publicly available .

DNA alkylation Mutagenic potency Diazonium ion stability

LC–MS/MS Method Development Requirements: Cyclopropyl Substitution and Chromatographic Behavior vs. Other N-Substituted Nitrosopiperazines

The cyclopropyl substituent on 1-cyclopropyl-4-nitrosopiperazine confers a calculated LogP and retention behavior that is intermediate between the smaller methyl-substituted analog (1-methyl-4-nitrosopiperazine, MW 129.16) and the larger cyclopentyl analog (1-cyclopentyl-4-nitrosopiperazine, MW 169.23) . This necessitates a distinct multiple reaction monitoring (MRM) transition and optimized chromatographic conditions that differ from those used for MeNP or CPNP quantification. Regulatory guidance from the FDA's Nitrosamine Control guidance (Rev. 2, September 2024) and validated LC–TQ-MS/MS methods developed for structurally related N-nitrosopiperazines (e.g., N-nitrosoacetylpiperazine in Ketoconazole) demonstrate that trace-level nitrosamine quantification at ≤10% of the AI limit requires compound-specific ionization parameters and matrix-matched calibration to achieve LOQs in the sub-ng/mL range .

Analytical method development LC–MS/MS Trace-level quantification

Superior Purity Specification of Commercial Reference Standards Supporting Reliable Quantification

Commercially available 1-cyclopropyl-4-nitrosopiperazine reference standards are supplied with a certified purity of ≥98% (HPLC), as documented by multiple ISO-certified suppliers . This purity specification is consistent with or exceeds that of commonly available 1-methyl-4-nitrosopiperazine (typically ≥95%) and 1-ethyl-4-nitrosopiperazine (≥95%) standards, enabling more accurate preparation of calibration stock solutions without the need for purity-correction factors that introduce additional measurement uncertainty . Veeprho and SynZeal supply structurally related cyclopropyl-nitrosopiperazine standards with full characterization data packages compliant with USP, EMA, JP, and BP regulatory requirements, including Certificates of Analysis documenting identity by NMR, HRMS, and chromatographic purity .

Reference standard purity Quality control Pharmacopoeial compliance

High-Value Application Scenarios for 1-Cyclopropyl-4-nitrosopiperazine in Pharmaceutical Development and Quality Control


Analytical Method Development and Validation for Cyclopropyl-Containing Drug Substance Nitrosamine Impurities

Pharmaceutical manufacturers developing or validating LC–MS/MS methods for nitrosamine impurity quantification in APIs containing cyclopropyl-piperazine or cyclopropyl-amine structural motifs require 1-cyclopropyl-4-nitrosopiperazine as a compound-specific reference standard. The mass difference of 28.01 Da relative to the Olaparib carbonyl-linked impurity (Section 3, Evidence 1) enables unambiguous chromatographic peak assignment and prevents cross-interference in multiple reaction monitoring (MRM) channels, which is critical when implementing ICH Q2(R2)-compliant methods at target LOQs ≤ 10% of the AI limit . The CPCA Category 3/4 predicted classification (Section 3, Evidence 2) guides appropriate method sensitivity targets in the 40 ng/g range for typical drug product maximum daily doses.

Enhanced Ames Test (EAT) and In Vitro Mutagenicity Screening with Cyclopropyl-Specific Positive Controls

As the pharmaceutical industry transitions toward the Enhanced Ames Test (EAT) as a regulatory-accepted tool for nitrosamine hazard characterization under ICH M7, there is a growing need for nitrosamine-specific positive controls that represent diverse alkylation mechanisms . 1-Cyclopropyl-4-nitrosopiperazine, which is predicted to generate a constrained diazonium ion alkylating species rather than a free carbocation (Section 3, Evidence 3), fills a mechanistic gap not addressed by the currently recommended positive controls 1-cyclopentyl-4-nitrosopiperazine (CPNP) or NDMA. Incorporating this compound into EAT validation panels ensures that the assay system can detect mutagenic nitrosamines that alkylate DNA via non-classical intermediates, reducing the risk of false-negative results for cyclopropyl-containing NDSRIs.

Regulatory Submission Dossiers Requiring Compound-Specific Acceptable Intake Justification

Drug product marketing authorization applications (NDA/ANDA/MAA) that identify 1-cyclopropyl-4-nitrosopiperazine as a potential or actual nitrosamine impurity must include a compound-specific AI justification in Module 3.2.S.3.2 (Impurities). The structural and mechanistic differentiation evidence compiled here (Sections 3, Evidence 1–4) supports a CPCA-based AI of 400 ng/day (Category 3), consistent with the regulatory precedent set by 1-cyclopentyl-4-nitrosopiperazine (FDA 2024) and 1-methyl-4-nitrosopiperazine (FDA/TGA 2023–2025) . Use of this compound-specific evidence in the AI justification narrative avoids the application of overly conservative class-based limits (153 ng/day, Dobo 2022 Structural Group 10) or inappropriate read-across to NDEA (26.5 ng/day).

Forced Degradation and Nitrosation Risk Assessment Studies

During API forced degradation studies designed to assess the risk of nitrosamine formation from secondary amine precursors in the presence of nitrite under acidic conditions (ICH Q1A and Q3A/B frameworks), 1-cyclopropyl-4-nitrosopiperazine serves as a critical quantitative reference for monitoring the formation of cyclopropyl-substituted nitrosamine degradants . The ≥98% certified purity (Section 3, Evidence 5) minimizes purity-bias correction in the calibration curve, which is essential when quantifying low-yield nitrosation products that may form at sub-ppm levels in stressed drug substance samples.

Quote Request

Request a Quote for 1-Cyclopropyl-4-nitrosopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.